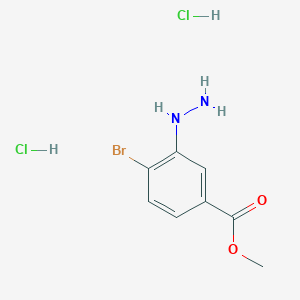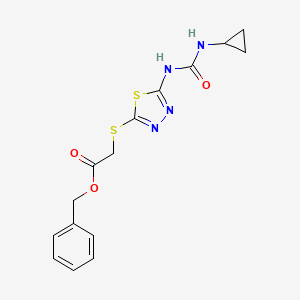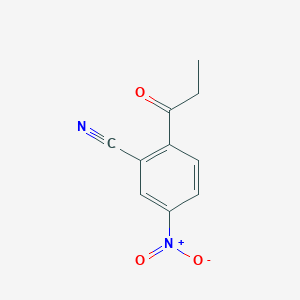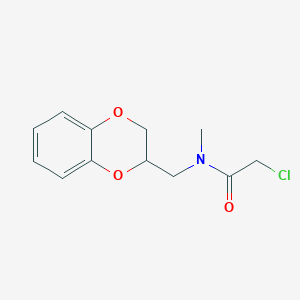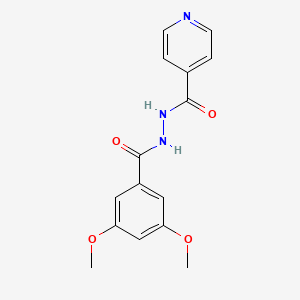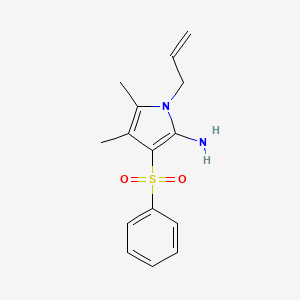![molecular formula C25H18FN3O3S B2867766 N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872208-07-6](/img/structure/B2867766.png)
N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For example, reaction rates can be measured to understand the kinetics of the reaction . The products of the reaction can be analyzed using techniques like gas chromatography or liquid chromatography coupled with mass spectrometry.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its phase, reactivity, thermodynamic properties, and spectroscopic properties, can be studied using various analytical techniques .Aplicaciones Científicas De Investigación
Dual Enzyme Inhibitor Potential : One study found that related compounds demonstrated potent inhibitory activities against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, which is critical for DNA synthesis and repair. Such inhibitors are often explored for their potential in cancer therapy due to their ability to disrupt rapidly dividing cancer cells by targeting these enzymes (Gangjee et al., 2008).
Molecular Structure and Spectroscopic Analysis : Another study focused on the quantum chemical insight into the molecular structure, natural bond orbital calculations, vibrational assignments, and spectroscopic (FT-IR, FT-Raman) properties of similar compounds. This is important in understanding the molecular interactions and stability of such compounds, which can be critical in drug development processes (Mary et al., 2020).
Crystal Structure Analysis : Research has also been conducted on the crystal structures of related compounds. Understanding the crystal structure is essential for drug design as it provides insights into the molecular conformations and potential binding interactions of the compound (Subasri et al., 2016).
Use in Positron Emission Tomography (PET) : Studies have also explored the synthesis of related fluorine-substituted compounds for their potential use in PET imaging. PET imaging is a powerful diagnostic tool, particularly in oncology, for detecting the presence and progression of diseases (Fookes et al., 2008).
High Refractive Index Materials : Another area of application includes the development of transparent polyimides with high refractive indices, using thiophenyl-substituted compounds. Such materials have potential applications in optics and photonics (Tapaswi et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c1-15-10-12-16(13-11-15)29-24(31)23-22(17-6-2-5-9-20(17)32-23)28-25(29)33-14-21(30)27-19-8-4-3-7-18(19)26/h2-13H,14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBCVFVVIQLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)
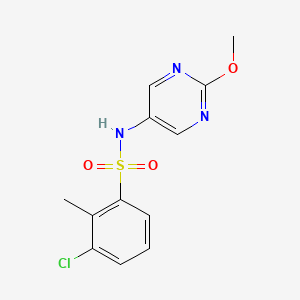
![2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2867691.png)

